1-[4-(Oxan-2-yloxy)phenyl]ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(oxan-2-yloxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-10(14)11-5-7-12(8-6-11)16-13-4-2-3-9-15-13/h5-8,13H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSIJJWHNJBMAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2CCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464394 | |
| Record name | 4'-Tetrahydropyranyloxy-acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16162-69-9 | |
| Record name | 4'-Tetrahydropyranyloxy-acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within the Ethanone and Tetrahydropyran Chemical Landscape
1-[4-(Oxan-2-yloxy)phenyl]ethanone is a derivative of acetophenone (B1666503), where the acetyl group is attached to a phenyl ring. This places it within the broad class of ethanones, which are ketones with an ethyl group. The phenyl ring is substituted at the para position with an oxan-2-yloxy group. The term "oxane" is the preferred IUPAC nomenclature for tetrahydropyran (B127337), a six-membered heterocyclic ether. wikipedia.org The full IUPAC name for this compound is 1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone.
The ethanone (B97240) functional group is a common motif in a vast array of organic molecules, both naturally occurring and synthetic. Aryl ketones, in particular, are pivotal intermediates in organic synthesis and are found in numerous biologically active compounds. The tetrahydropyran ring system is also a fundamental structure in organic chemistry, most notably as the core of pyranose sugars like glucose. wikipedia.org Derivatives of tetrahydropyran are widely utilized in various chemical applications. wikipedia.org
Structural Significance of the Oxan 2 Yloxy Moiety in Designed Molecular Architectures
The oxan-2-yloxy group, also known as the 2-tetrahydropyranyl (THP) ether, plays a crucial role in the design of molecular architectures, primarily as a protecting group for alcohols and phenols. wikipedia.org The formation of a THP ether by reacting an alcohol with 3,4-dihydropyran is a common strategy in multi-step organic synthesis. wikipedia.org
This protecting group is favored for its stability under a wide range of reaction conditions, including those involving strong bases, organometallic reagents, and many oxidizing and reducing agents. However, it can be readily removed under acidic conditions to regenerate the original alcohol or phenol (B47542). wikipedia.org This orthogonality makes the THP group an invaluable tool for chemists when planning complex synthetic routes.
In the context of 1-[4-(Oxan-2-yloxy)phenyl]ethanone, the oxan-2-yloxy group serves to protect the phenolic hydroxyl group of 4-hydroxyacetophenone. This allows for chemical transformations to be carried out on other parts of the molecule, such as the ketone or the aromatic ring, without affecting the hydroxyl group. Subsequently, the THP group can be removed to yield the corresponding 4-hydroxyphenyl ethanone (B97240) derivative.
Overview of Research Trajectories for Similar Compounds
Established Reaction Pathways for Compound Generation
The formation of this compound, also known as 4-acetylphenyl tetrahydropyranyl ether, relies on well-established principles of organic chemistry, specifically the protection of phenols.
The primary synthesis route involves the direct reaction of its two main precursors: 4-hydroxyacetophenone and 3,4-dihydro-2H-pyran (DHP). wikipedia.orgwikipedia.org 4-hydroxyacetophenone provides the core phenyl ethanone structure with a hydroxyl group available for reaction. DHP serves as the source for the tetrahydropyranyl (THP) group, which acts as a protective shield for the phenol's hydroxyl functionality. wikipedia.org
This reaction is typically catalyzed by an acid. rsc.org A variety of catalysts have been developed for the tetrahydropyranylation of alcohols and phenols. tandfonline.com The choice of catalyst and solvent can significantly influence the reaction's efficiency, yield, and conditions, such as temperature and reaction time. conicet.gov.ar For instance, the reaction can be carried out at room temperature using a Wells–Dawson heteropolyacid as a catalyst in toluene. conicet.gov.ar
Table 1: Selected Catalysts for the Tetrahydropyranylation of Phenols
| Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Wells–Dawson Heteropolyacid (H6P2W18O62) | Toluene | Room Temp, 2h | Good to Excellent | conicet.gov.ar |
| Ferric Sulfate (B86663) Hydrate (B1144303) (Fe2(SO4)3·xH2O) | Dichloromethane (B109758) | Room Temp | High | cdnsciencepub.com |
| Preyssler Heteropolyacid (H14[NaP5W30O110]) | Toluene | Reflux | High | tandfonline.comtandfonline.com |
| NH4HSO4 on SiO2 | Cyclopentyl methyl ether | Room Temp, 4h | Quantitative | nih.gov |
| 2,4,6-Trichloro rsc.orgtandfonline.comconicet.gov.artriazine (TT) | Acetonitrile | Room Temp, 20 min | 98% (for benzyl (B1604629) alcohol) | tubitak.gov.tr |
The tetrahydropyranylation reaction to form compounds like this compound is a crucial step in many multi-step organic syntheses. cdnsciencepub.comtandfonline.com The THP ether group is valued for its stability under a wide range of non-acidic conditions, including exposure to strong bases, organometallic reagents (like Grignard reagents), hydrides, and various oxidizing and acylating agents. tandfonline.comtandfonline.com
This stability allows chemists to perform various chemical transformations on other parts of the molecule without affecting the protected hydroxyl group. Once the desired modifications are complete, the THP group can be easily removed through acid-catalyzed hydrolysis, restoring the original phenolic hydroxyl group. wikipedia.orgwikipedia.org This protection-deprotection strategy is fundamental in the synthesis of complex natural products and pharmaceuticals where selective reactivity is required.
Advanced Synthetic Strategies and Innovations
Research continues to yield more efficient, selective, and environmentally friendly methods for synthesizing THP ethers, including the target compound.
A variety of metal-based catalysts have been shown to be effective for the tetrahydropyranylation of phenols. These catalysts often function as Lewis acids and can offer advantages in terms of mild reaction conditions, selectivity, and reusability. researchgate.net
For example, ferric sulfate hydrate (Fe2(SO4)3·xH2O) serves as an efficient and reusable heterogeneous catalyst. cdnsciencepub.com Other metal compounds, such as zirconium tetrachloride (ZrCl4), ceric ammonium (B1175870) nitrate (B79036) (CAN), and ferric perchlorate, have also been successfully employed. rsc.org Palladium complexes, specifically bis(acetonitrile)dichloropalladium(II) (PdCl2(MeCN)2), have been used as a catalyst in tetrahydrofuran (B95107) (THF) for the selective tetrahydropyranylation of primary alcohols in the presence of phenols and other alcohols. researchgate.net
Table 2: Examples of Metal Catalysts in Tetrahydropyranylation
| Metal Catalyst | Solvent | Key Features | Reference |
|---|---|---|---|
| Ferric Sulfate Hydrate (Fe2(SO4)3·xH2O) | Dichloromethane | Heterogeneous, reusable, mild conditions | cdnsciencepub.com |
| Zirconium Tetrachloride (ZrCl4) | Dichloromethane | Effective Lewis acid catalyst | rsc.org |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile | Used at room temperature | rsc.org |
| Bis(acetonitrile)dichloropalladium(II) | Tetrahydrofuran (THF) | High selectivity for primary alcohols | researchgate.net |
| Indium(III) Triflate (In(OTf)3) | Not specified | Lewis acid catalyst | researchgate.net |
| Copper(II) Sulfate Pentahydrate (CuSO4·5H2O) | Not specified | Mild and efficient catalyst | researchgate.net |
While the direct electrochemical synthesis of the ether linkage in this compound is not commonly reported, electro-organic synthesis offers powerful methods for modifying the ethanone core of related aromatic ketones. Electrochemical methods can be used for reductive coupling reactions. For instance, the reductive coupling of certain substituted acetophenones can lead to the formation of new carbon-carbon bonds, yielding pinacol-type products like 2,3-bis(3-substitutedphenyl)butane-2,3-diols. researchgate.net Such electrochemical transformations demonstrate the potential to derivatize the ethanone portion of the target molecule to build more complex structures, avoiding the need for stoichiometric amounts of chemical reducing agents. researchgate.net
Exploration of Green Chemistry Principles in Synthesis
Modern synthetic chemistry places a strong emphasis on "green" principles, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. The synthesis of THP ethers has been a fertile ground for the application of these principles.
Key innovations include:
Heterogeneous Catalysts: The use of solid-supported catalysts, such as ammonium bisulfate on silica (B1680970) (NH4HSO4@SiO2) or heteropolyacids, simplifies product purification as the catalyst can be removed by simple filtration. conicet.gov.arnih.gov This also allows for the catalyst to be recovered and reused, reducing waste and cost. tandfonline.comcdnsciencepub.com
Green Solvents: Traditional solvents like dichloromethane are being replaced with more environmentally benign alternatives. Green ethereal solvents such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been successfully used for tetrahydropyranylation reactions. nih.gov
Solvent-Free Conditions: Some methods have been developed that use sulfuric acid adsorbed on silica gel under solvent-free conditions, further reducing the environmental impact. tandfonline.com
These approaches make the synthesis of compounds like this compound more sustainable and aligned with the goals of modern chemical manufacturing. cdnsciencepub.comnih.gov
Stereoselective and Regioselective Synthetic Control in Structural Assembly
The principal and most direct route to this compound involves the acid-catalyzed reaction of 4'-hydroxyacetophenone (B195518) with 3,4-dihydro-2H-pyran (DHP). chemicalbook.com This method is widely utilized for the protection of hydroxyl groups and demonstrates excellent regioselectivity. The reaction selectively occurs at the phenolic hydroxyl group, leaving the ketone functionality untouched, to yield the desired product.
However, a significant challenge in this synthesis is the lack of stereocontrol at the newly formed stereocenter at the C2 position of the tetrahydropyran (B127337) ring. The acid-catalyzed addition of the phenol (B47542) to the double bond of DHP proceeds through a carbocation intermediate, which can be attacked from either face by the phenolate (B1203915) oxygen. This results in the formation of a racemic mixture of the (R)- and (S)-enantiomers of this compound.
Table 1: Conventional Synthesis of this compound
| Reactants | Catalyst | Solvent | Product Stereochemistry | Reference |
| 4'-Hydroxyacetophenone, 3,4-Dihydro-2H-pyran | Acid (e.g., p-TsOH, HCl) | Dichloromethane, THF, etc. | Racemic mixture | chemicalbook.com |
To address the challenge of stereoselectivity, alternative strategies focus on the use of chiral catalysts or chiral starting materials. While specific examples for the direct enantioselective synthesis of this compound are not extensively reported in the literature, general principles of asymmetric catalysis can be applied.
One potential approach involves the use of a chiral Brønsted acid or a Lewis acid catalyst to facilitate the addition of 4-hydroxyacetophenone to DHP. A chiral catalyst could create a chiral environment around the carbocation intermediate, favoring the formation of one enantiomer over the other.
Another strategy would be to employ a pre-synthesized chiral 2-substituted tetrahydropyran derivative. For instance, the use of an enantiomerically pure 2-halotetrahydropyran or a 2-sulfonyloxytetrahydropyran would allow for a stereospecific nucleophilic substitution reaction with 4-hydroxyacetophenone. This approach transfers the chirality from the starting material to the final product.
Table 2: Potential Stereoselective Synthetic Approaches
| Approach | Key Reagents | Expected Outcome |
| Asymmetric Catalysis | 4-Hydroxyacetophenone, DHP, Chiral Acid Catalyst | Enantioenriched this compound |
| Chiral Building Block | 4-Hydroxyacetophenone, Enantiopure 2-Leaving Group-Substituted Tetrahydropyran | Enantiopure this compound |
The regioselectivity of the O-alkylation of phenols, particularly those with multiple hydroxyl groups or other reactive sites, can be a significant hurdle. However, in the case of 4-hydroxyacetophenone, the reaction with DHP under acidic conditions is highly regioselective for the phenolic hydroxyl group. The greater acidity of the phenolic proton compared to other protons in the molecule facilitates its preferential reaction.
Elucidation of Reactivity Patterns of the Ethanone Functional Group
The ethanone (acetyl) group in this compound is a versatile handle for a variety of chemical transformations. Its carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack, while the adjacent methyl protons are acidic and can be removed by a base to form an enolate.
Common reactions involving the ethanone group include:
Reduction: The ketone can be selectively reduced to the corresponding alcohol, 1-[4-(oxan-2-yloxy)phenyl]ethanol, using mild reducing agents such as sodium borohydride (B1222165). The THP ether is generally stable under these conditions.
Oxidation: While less common for acetophenones, under specific conditions, the acetyl group can be oxidized. For instance, the Baeyer-Villiger oxidation can convert the ketone to an ester.
Condensation Reactions: The acidic alpha-protons of the acetyl group allow for base-catalyzed aldol-type condensation reactions with aldehydes to form chalcones. For example, this compound serves as an upstream product in the synthesis of Licochalcone-A. lookchem.com
Formation of Derivatives: The carbonyl group readily reacts with hydroxylamine (B1172632) to form the corresponding oxime, and with hydrazines to yield hydrazones. These reactions are often quantitative and can be used for characterization or further synthetic transformations.
Halogenation: The alpha-protons can be substituted by halogens under either acidic or basic conditions to yield α-haloacetophenones, which are valuable synthetic intermediates.
Investigation of Cleavage and Transformation Reactions of the Tetrahydropyranyl Ether Linkage
The tetrahydropyranyl (THP) ether serves as a robust protecting group for the phenolic oxygen. Its primary mode of reactivity is cleavage under acidic conditions to regenerate the parent phenol, 4-hydroxyacetophenone.
The cleavage of the THP ether is an acetal (B89532) hydrolysis reaction and is typically facilitated by:
Aqueous Acid: Treatment with dilute aqueous acids such as hydrochloric acid or sulfuric acid effectively removes the THP group. youtube.com
Acidic Resins: Solid-supported acids like Amberlyst H-15 can be used for cleaner and easier work-up.
Lewis Acids: Certain Lewis acids can also promote the cleavage of THP ethers. kaist.ac.kr
Alcoholysis: In the presence of an alcohol and an acid catalyst, trans-acetalization can occur, leading to the cleavage of the THP ether. total-synthesis.com
Interestingly, it has been reported that THP ethers can also be cleaved under what are typically considered non-acidic conditions, such as palladium-catalyzed hydrogenation. This is often attributed to the presence of trace acidic impurities in the catalyst or reaction medium. researchgate.net
The table below summarizes various conditions for the deprotection of THP ethers, which are applicable to this compound.
| Reagent(s) | Solvent(s) | Temperature | Notes |
| Acetic acid/THF/H₂O | Tetrahydrofuran, Water | 45 °C | Mildly acidic conditions. nih.gov |
| Trifluoroacetic acid (TFA) | Dichloromethane | Room Temp. | Stronger acid for more resistant cases. nih.gov |
| p-Toluenesulfonic acid (PTSA) | Methanol | Room Temp. | Common and effective method. nih.gov |
| Pyridinium (B92312) p-toluenesulfonate (PPTS) | Ethanol | Room Temp. | Milder acidic catalyst. total-synthesis.com |
| Zinc chloride/Acid chloride | Acetonitrile | Room Temp. | Cleavage to the corresponding ester. kaist.ac.kr |
Electrophilic and Nucleophilic Reactivity of the Substituted Phenyl Ring
The reactivity of the aromatic ring in this compound towards electrophilic substitution is governed by the directing effects of its two substituents. The 4-(oxan-2-yloxy) group is an ortho-, para-directing activator due to the lone pair of electrons on the ether oxygen which can be donated to the ring through resonance. Conversely, the acetyl group is a meta-directing deactivator, withdrawing electron density from the ring.
The combined effect of these two groups makes the positions ortho to the powerful activating oxanyloxy group (positions 3 and 5) the most likely sites for electrophilic attack.
Key electrophilic aromatic substitution reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid is expected to yield primarily 1-[3-nitro-4-(oxan-2-yloxy)phenyl]ethanone. Studies on the nitration of acetophenone (B1666503) itself show that it is nitrated as the free base in up to 90% sulfuric acid. rsc.orgyoutube.com
Halogenation: Introduction of halogens such as bromine or chlorine will preferentially occur at the 3- and 5-positions.
Friedel-Crafts Reactions: Acylation and alkylation reactions are also directed to the positions activated by the ether linkage.
Nucleophilic aromatic substitution is less common for this electron-rich aromatic ring unless a suitable leaving group is present on the ring.
Mechanistic Investigations of Key Chemical Conversions and Rearrangements
The mechanisms of the principal reactions of this compound are well-established in organic chemistry.
The acid-catalyzed cleavage of the THP ether proceeds via protonation of the ether oxygen, followed by cleavage of the C-O bond to form a resonance-stabilized carbocation and the free phenol. The carbocation is then quenched by water or another nucleophile. youtube.com The stability of the intermediate carbocation facilitates this reaction under relatively mild acidic conditions. youtube.com
Nucleophilic addition to the carbonyl group , for instance in a reduction reaction with sodium borohydride, involves the attack of the hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol.
Electrophilic aromatic substitution follows the classical mechanism involving the formation of a sigma complex (or arenium ion). The attack of the electrophile occurs at the electron-rich positions of the ring, and the stability of the resulting carbocation intermediate determines the regioselectivity. The strong activating effect of the para-oxanyloxy group ensures that the sigma complex is most stable when the electrophile adds to the ortho position.
Studies on Chemoselectivity and Regioselectivity in Complex Reaction Environments
The presence of multiple reactive sites in this compound makes chemoselectivity a critical consideration in its synthetic applications. For instance, when both the ketone and the THP ether are present, a selective reaction at one site without affecting the other is often desired.
Chemoselectivity: The reduction of the ketone with sodium borohydride in the presence of the THP ether is a prime example of chemoselectivity. The mild reducing agent does not affect the acid-labile ether. Conversely, acidic conditions for THP ether cleavage will generally not affect the ketone functionality.
Regioselectivity: As discussed, electrophilic substitution on the phenyl ring is highly regioselective, with the incoming electrophile being directed to the positions ortho to the activating oxanyloxy group.
The ability to control both chemo- and regioselectivity makes this compound a valuable and predictable building block in the synthesis of more complex molecules.
Utilization as a Versatile Building Block in the Construction of Complex Molecules
The strategic placement of a ketone functional group and a protected phenolic hydroxyl group in this compound renders it a valuable asset in the multi-step synthesis of complex organic molecules. The ketone moiety readily participates in a wide array of chemical transformations, including nucleophilic additions, reductions, and condensations, allowing for the extension of the carbon skeleton. Simultaneously, the oxan-2-yloxy (THP) group serves as a robust protecting group for the phenolic oxygen, which can be selectively removed under acidic conditions to unveil a reactive hydroxyl group for subsequent functionalization.
This dual reactivity allows for a modular approach to synthesis, where the ketone can be elaborated first, followed by deprotection and reaction at the phenolic position, or vice versa. This versatility has been harnessed in the synthesis of various complex structures. For instance, the ketone can be transformed into an alkene via a Wittig reaction or converted to an amine through reductive amination, introducing new functional handles for further molecular elaboration.
| Reaction Type | Reagents/Conditions | Resulting Functional Group | Potential for Further Elaboration |
|---|---|---|---|
| Nucleophilic Addition | Grignard reagents (R-MgBr), Organolithium reagents (R-Li) | Tertiary alcohol | Dehydration to alkene, oxidation |
| Reduction | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) | Secondary alcohol | Oxidation, esterification, etherification |
| Wittig Reaction | Phosphonium ylide (Ph3P=CHR) | Alkene | Epoxidation, dihydroxylation, polymerization |
| Reductive Amination | Amine (R-NH2), reducing agent (e.g., NaBH3CN) | Amine | Amide formation, further alkylation |
| Deprotection | Acidic conditions (e.g., HCl in methanol) | Phenol | Etherification, esterification, electrophilic aromatic substitution |
Role in the Targeted Synthesis of Diverse Heterocyclic Systems
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The structural motifs within this compound provide a convenient entry point for the synthesis of a wide array of heterocyclic rings. The ketone functionality is a key electrophilic center for cyclization reactions, while the phenyl ring can be further functionalized to participate in ring-forming processes.
Generation of Thiophene (B33073) and Oxazole (B20620) Scaffolds
While direct synthesis of thiophene and oxazole scaffolds from this compound is not extensively documented, the general principles of heterocyclic synthesis suggest its potential as a precursor. For the synthesis of thiophenes, the Gewald reaction is a common method, which typically involves the condensation of a ketone with an activated nitrile and elemental sulfur in the presence of a base. The ketone of this compound could potentially serve as the carbonyl component in such a reaction.
Oxazole synthesis, on the other hand, can be achieved through various methods, such as the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. Functionalization of the α-position of the ketone in this compound, followed by introduction of an amino group and acylation, could provide the necessary intermediate for oxazole formation.
Synthesis of Triazole Derivatives via CuAAC Aided Cycloaddition and Other Methods
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is a powerful tool for the synthesis of 1,2,3-triazoles. To utilize this compound in this context, it must first be functionalized to contain either an azide (B81097) or a terminal alkyne group. For example, the ketone could be reduced to an alcohol, which is then converted to an azide. Alternatively, an alkyne group could be introduced at the aromatic ring via Sonogashira coupling of a halogenated derivative. Once the functionalized precursor is obtained, it can readily undergo CuAAC with a complementary alkyne or azide to yield the desired triazole derivative. The synthesis of 1,2,4-triazole (B32235) derivatives has also been a subject of interest due to their wide range of biological activities. nih.gov
Formation of Pyrimidine (B1678525) and Pyridine (B92270) Ring Systems
The synthesis of pyrimidine rings often involves the condensation of a 1,3-dicarbonyl compound with an amidine or urea. The ketone of this compound can be elaborated to a 1,3-dicarbonyl derivative, for instance, through Claisen condensation with an ester. This resulting β-diketone can then be cyclized with an appropriate binucleophile to construct the pyrimidine ring. Several new 4-phenylpyrimidine-2(1H)-thiones have been prepared and studied for their biological activities. nih.gov
For pyridine synthesis, methods such as the Hantzsch pyridine synthesis could be adapted. This would involve a one-pot condensation of an aldehyde, a β-ketoester (which could be derived from the starting material), and ammonia. Alternatively, the Kröhnke pyridine synthesis offers another route where the ketone is first converted to a pyridinium salt, which then reacts with an α,β-unsaturated carbonyl compound in the presence of a base.
Construction of Quinoline (B57606) and Coumarin Analogues
The synthesis of quinoline derivatives, which are important scaffolds in medicinal chemistry, can be achieved through several classic named reactions. researchgate.netsapub.org For instance, the Friedländer annulation involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. Nitration of this compound followed by reduction of the nitro group would provide the necessary 2-aminoaryl ketone intermediate for this reaction. The synthesis of quinoline-based compounds can also be achieved through methods like the Vilsmeier–Haack reaction followed by nucleophilic substitution. researchgate.net
Coumarin synthesis, on the other hand, can be approached via the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. Deprotection of this compound to the corresponding phenol would provide the necessary starting material for this transformation, provided a suitable β-ketoester is employed.
Development of Imidazopyrimidine and Pyridoimidazole Structures
The synthesis of fused heterocyclic systems like imidazopyrimidines and pyridoimidazoles requires the pre-formation of either an imidazole (B134444) or a pyrimidine/pyridine ring, which is then annulated. Starting from this compound, one could first construct a pyrimidine or pyridine ring as described above. Subsequent functionalization of this ring, for example, by introducing an amino group adjacent to a nitrogen atom, would set the stage for the construction of the fused imidazole ring through reaction with a suitable one-carbon synthon. Alternatively, an imidazole ring could be formed first, followed by the annulation of the pyridine or pyrimidine ring.
Application in the Research and Development of Prostaglandin (B15479496) Analogues and Related Compounds
The synthesis of prostaglandins (B1171923) and their analogues is a complex field of organic chemistry that often involves multi-step reaction sequences. Prostaglandins are potent lipid compounds with diverse physiological effects, making their synthetic analogues valuable targets for drug development. The intricate and sensitive functional groups present in prostaglandin structures necessitate the strategic use of protecting groups to prevent undesirable side reactions.
In a hypothetical synthetic route towards a prostaglandin analogue incorporating a 4-hydroxyphenyl moiety, this compound could serve as a key building block. The acetyl group could be transformed, for instance, through a Wittig or Horner-Wadsworth-Emmons reaction to build a side chain, a common strategy in prostaglandin synthesis. Following the necessary transformations, the THP group can be readily cleaved under mild acidic conditions to reveal the free hydroxyl group in the final product or at a later synthetic stage.
Table 1: Stability of the Tetrahydropyranyl (THP) Protecting Group
| Reagent/Condition | Stability of THP Ether |
| Strong Bases (e.g., LDA, NaOH) | Stable |
| Nucleophiles (e.g., Grignard reagents) | Stable |
| Hydride Reducing Agents (e.g., LiAlH4) | Stable |
| Oxidizing Agents (e.g., PCC, PDC) | Stable |
| Catalytic Hydrogenation | Stable |
| Mild to Strong Acidic Conditions | Cleaved |
This table illustrates the robustness of the THP ether under many common reaction conditions, highlighting its utility in complex syntheses where functional group tolerance is critical.
Contributions to Material Science Research and Polymer Design
In the realm of material science, acetophenone derivatives are recognized as important building blocks for the synthesis of a variety of polymers and functional materials. researchgate.net The aromatic ring and the ketone functionality provide a scaffold that can be chemically modified to create monomers for polymerization or to introduce specific properties into existing polymers. Derivatives of 4'-hydroxyacetophenone are of particular interest because the phenolic hydroxyl group can be exploited to create polymers with useful characteristics, such as photoresists and specialized coatings. google.com
While specific research detailing the use of this compound in polymer design is not extensively documented, its structure is highly relevant to this field. It can be envisioned as a monomer or a precursor to a monomer in several polymerization strategies. For instance, the acetyl group could be a site for condensation reactions, or it could be converted to a polymerizable group like a vinyl or an acrylate (B77674) moiety.
A significant potential application lies in the synthesis of polymers containing pendant phenolic hydroxyl groups. The THP-protected monomer, this compound, could be polymerized, and the resulting polymer could then be deprotected to unmask the hydroxyl groups. This approach offers an advantage over the direct polymerization of monomers containing free phenolic groups, which can sometimes interfere with polymerization processes. The resulting poly(4-hydroxystyrene)-type polymers are known to be useful as binder resins in photoresist formulations for microlithography. google.com
Furthermore, the general class of acetophenone derivatives has been investigated for the development of materials with enhanced thermal stability and specific mechanical properties. sigmaaldrich.com The rigid aromatic structure of the acetophenone core contributes to the thermal stability of polymers derived from it.
Table 2: Potential Polymer Types and Applications from Acetophenone Derivatives
| Polymer Type | Potential Monomer/Intermediate | Potential Applications |
| Polyacrylates | Acrylate derivative of this compound | Adhesives, Coatings, Photoresists |
| Polyesters | Diol derivative of this compound | High-performance plastics, Fibers |
| Epoxy Resins | Glycidyl ether derivative of 4'-hydroxyacetophenone | Advanced composites, Adhesives |
| Poly(vinyl ethers) | Vinyl ether of this compound | Photoresists, Coatings |
This table outlines the potential for creating a diverse range of polymeric materials from acetophenone-based building blocks, suggesting the versatility of compounds like this compound in material science.
Theoretical and Computational Chemistry of 1 4 Oxan 2 Yloxy Phenyl Ethanone
Quantum Chemical Investigations into Molecular Structure and Electronic Distribution
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic properties of molecules. For 1-[4-(Oxan-2-yloxy)phenyl]ethanone, these methods can predict bond lengths, bond angles, and dihedral angles, offering a detailed view of its geometry.
The molecular structure of this compound is characterized by a planar acetophenone (B1666503) group linked to a non-planar oxane ring via an ether oxygen. The planarity of the phenyl ring and the acetyl group is crucial for conjugation, which influences the electronic properties of the molecule. The oxane ring typically adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings.
The electronic distribution can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative charge. In this compound, the carbonyl oxygen of the acetyl group and the ether oxygen are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack and capable of forming hydrogen bonds. Conversely, the hydrogen atoms of the methyl group and the aromatic ring are regions of lower electron density (positive potential).
Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the molecule's reactivity. The HOMO is likely to be localized on the electron-rich phenoxy portion of the molecule, while the LUMO is expected to be centered on the acetyl group, indicating that the molecule can act as both an electron donor and acceptor. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.
Table 1: Predicted Geometrical Parameters of this compound based on Analogous Structures
| Parameter | Predicted Value | Reference Compound(s) |
| C=O Bond Length (acetyl) | ~1.22 Å | Acetophenone |
| C-C Bond Length (phenyl ring) | ~1.39 - 1.41 Å | Acetophenone, Anisole |
| C-O Bond Length (ether) | ~1.36 Å (Ar-O), ~1.43 Å (O-Oxane) | Anisole, Tetrahydropyranyl ethers |
| C-O-C Bond Angle (ether) | ~118° | Anisole |
| Phenyl-C=O Dihedral Angle | ~0° (near planar) | Acetophenone |
| Oxane Ring Conformation | Chair | Tetrahydropyran (B127337) |
This table presents predicted values based on computational studies of similar molecules and general principles of organic chemistry.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. This includes identifying transition states and calculating activation energies, which are crucial for understanding reaction kinetics.
A primary reaction pathway of interest is the cleavage of the ether linkage. Tetrahydropyranyl (THP) ethers are known to be labile under acidic conditions. wikipedia.orgthieme-connect.de The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack. wikipedia.org Depending on the specific reagents and conditions, this can lead to the formation of 4-hydroxyacetophenone and a derivative of the oxane ring. Computational studies can model the energy profile of this reaction, identifying the protonated intermediate and the transition state for the nucleophilic attack, thereby predicting the most likely cleavage products.
Another area of investigation is the reactivity of the acetophenone moiety. The carbonyl group can undergo nucleophilic addition, and the methyl group can participate in condensation reactions. For instance, the transfer hydrogenation of acetophenone has been studied, providing a basis for modeling similar reductions of this compound. researchgate.net Computational models can predict the stereoselectivity of such reactions by analyzing the energies of different transition states.
In Silico Prediction and Interpretation of Spectroscopic Signatures
Computational methods are powerful tools for predicting and interpreting the spectroscopic data of molecules, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
Infrared (IR) Spectroscopy: In silico IR spectra can be calculated using frequency analysis in DFT. For this compound, the most prominent peak is expected to be the C=O stretching vibration of the ketone, typically appearing around 1685 cm⁻¹. Other characteristic absorptions would include C-O-C stretching vibrations of the ether linkage in the 1250-1050 cm⁻¹ region and C-H stretching vibrations of the aromatic and aliphatic parts of the molecule. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be predicted with good accuracy using computational methods. For ¹H NMR, the protons on the carbon adjacent to the ether oxygen are expected to be shifted downfield. The aromatic protons would show a splitting pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The acetyl protons would appear as a singlet. In ¹³C NMR, the carbonyl carbon would have a characteristic downfield shift.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Vis spectrum. Substituted acetophenones typically show absorption bands related to π-π* and n-π* transitions. uq.edu.au The presence of the oxan-2-yloxy group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted acetophenone.
Table 2: Predicted Spectroscopic Features for this compound
| Spectroscopy | Feature | Predicted Range/Value | Basis of Prediction |
| IR | Carbonyl (C=O) Stretch | 1680 - 1690 cm⁻¹ | Data for substituted acetophenones |
| IR | Ether (C-O-C) Stretch | 1250 - 1050 cm⁻¹ | Data for aryl alkyl ethers |
| ¹H NMR | Acetyl Protons (CH₃) | ~2.5 ppm | Data for acetophenone derivatives |
| ¹H NMR | Aromatic Protons | 6.9 - 7.9 ppm | Data for 1,4-disubstituted benzenes |
| ¹H NMR | Oxane Protons (adjacent to O) | 3.5 - 4.0 ppm | Data for THP ethers |
| ¹³C NMR | Carbonyl Carbon | >195 ppm | Data for acetophenone derivatives |
| UV-Vis | λ_max (π-π* transition) | 270 - 290 nm | Data for substituted acetophenones uq.edu.au |
This table is a prediction based on known spectroscopic data for structurally similar compounds.
Molecular Dynamics Simulations for Conformational Landscape Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. These simulations can reveal the molecule's conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules.
Intermolecular Interactions: MD simulations are particularly useful for studying non-covalent interactions. In a condensed phase, molecules of this compound can interact with each other through various forces. The aromatic rings can engage in π-π stacking, while the carbonyl and ether oxygens can act as hydrogen bond acceptors. nih.gov Simulations can quantify the strength and geometry of these interactions, providing insight into the material's bulk properties. In a biological context, MD can be used to model the binding of this compound to a receptor, revealing the key intermolecular interactions that stabilize the complex.
Advanced Analytical Methodologies for Research Characterization of 1 4 Oxan 2 Yloxy Phenyl Ethanone and Its Derivatives
High-Resolution Mass Spectrometry Techniques for Precise Molecular Mass and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high precision. By providing a very accurate mass measurement, often to within a few parts per million (ppm), HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.
For 1-[4-(Oxan-2-yloxy)phenyl]ethanone, HRMS would be used to confirm its molecular formula, C₁₃H₁₆O₃. The expected monoisotopic mass would be calculated and compared to the experimentally determined value. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate ions from the sample for analysis.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural information. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, characteristic pieces of the molecule can be identified. For this compound, key fragmentation pathways would likely involve the cleavage of the ether linkage between the phenyl ring and the oxane ring, as well as loss of the acetyl group.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₃H₁₇O₃⁺ | 221.1172 |
| [M+Na]⁺ | C₁₃H₁₆NaO₃⁺ | 243.0992 |
| [C₈H₇O]⁺ | C₈H₇O⁺ | 119.0491 |
| [C₅H₉O₂]⁺ | C₅H₉O₂⁺ | 101.0597 |
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity. The aromatic protons on the phenyl ring would appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the oxane ring would show a complex pattern of multiplets due to their diastereotopic nature and coupling to each other. The acetyl group would present as a sharp singlet.
¹³C NMR would reveal the number of unique carbon atoms in the molecule. The carbonyl carbon of the acetyl group would be found at the downfield end of the spectrum. The aromatic carbons and the carbons of the oxane ring would appear in their characteristic regions.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and to confirm the connectivity between the different parts of the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetyl CH₃ | ~2.5 | ~26 |
| Acetyl C=O | - | ~197 |
| Aromatic CH (ortho to C=O) | ~7.9 | ~130 |
| Aromatic CH (ortho to O) | ~7.0 | ~116 |
| Aromatic C (ipso-C=O) | - | ~131 |
| Aromatic C (ipso-O) | - | ~160 |
| Oxane CH (anomeric) | ~5.5 | ~98 |
| Oxane CH₂ | 1.5-2.0 | 20-65 |
X-Ray Crystallography for Definitive Solid-State Structural Elucidation
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined. This technique yields accurate bond lengths, bond angles, and torsional angles.
For this compound, a successful crystallographic analysis would confirm the connectivity of the atoms and reveal the conformation of the oxane ring (likely a chair conformation) and its orientation relative to the phenyl ring. While some vendor information suggests that a crystal structure for this compound has been determined, the data is not publicly available. The existence of crystal structures for closely related ethanone (B97240) derivatives demonstrates the applicability of this technique. For instance, the crystal structure of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate has been reported, providing detailed solid-state conformational information for a similar molecular scaffold. chemspider.com
Table 3: Representative Crystallographic Data for an Ethanone Derivative
| Parameter | Value (for a representative ethanone derivative) |
| Crystal System | Orthorhombic |
| Space Group | P bca |
| a (Å) | 24.419 |
| b (Å) | 10.147 |
| c (Å) | 8.2410 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Data for 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate chemspider.com |
Advanced Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Purity Assessment
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the presence of specific functional groups.
IR Spectroscopy would show strong absorption bands for the carbonyl (C=O) group of the ketone, typically around 1680 cm⁻¹. The C-O stretching vibrations of the ether linkage and the aromatic ring would also be prominent. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the oxane ring would be just below 3000 cm⁻¹.
Raman Spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the benzene ring would be expected to give strong Raman signals.
Together, these vibrational spectra serve as a molecular fingerprint, which can be used for rapid identification and assessment of purity.
Table 4: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C=O (ketone) | Stretch | ~1680 (strong) | ~1680 (moderate) |
| C-O-C (ether) | Asymmetric Stretch | ~1240 (strong) | Weak |
| Aromatic C=C | Stretch | ~1600, ~1500 (moderate) | ~1600 (strong) |
| Aromatic C-H | Stretch | ~3050 (moderate) | ~3050 (strong) |
| Aliphatic C-H | Stretch | ~2850-2950 (moderate) | ~2850-2950 (strong) |
Future Research Directions and Emerging Trends in the Chemistry of 1 4 Oxan 2 Yloxy Phenyl Ethanone
Development of Novel and Sustainable Synthetic Routes
Future synthetic strategies for 1-[4-(oxan-2-yloxy)phenyl]ethanone will likely pivot towards greener and more efficient methodologies. The current synthesis, which involves the protection of a phenolic hydroxyl group, is ripe for innovation. Research in this area is expected to focus on the use of renewable feedstocks and energy-efficient reaction conditions. The development of catalytic systems that are both recyclable and highly selective will be a key objective. chemistryviews.org
One promising avenue is the exploration of deep eutectic solvents (DES) as catalysts or media for the etherification step. chemistryviews.org These solvents are often biodegradable, non-toxic, and can lead to rapid reactions at room temperature. chemistryviews.org Furthermore, catalytic reductive etherification techniques, which have seen recent advancements, could offer a more direct and sustainable route to this and related ether derivatives. um.edu.myresearchgate.net The use of heterogeneous catalysts, in particular, presents an opportunity for simplified purification and catalyst reuse, aligning with the principles of green chemistry. rsc.org
| Catalyst Type | Potential Advantages in the Synthesis of this compound |
| Heterogeneous Acid Catalysts (e.g., Zeolites, Montmorillonite Clay) | Ease of separation, reusability, potential for flow chemistry applications. rsc.orgorganic-chemistry.org |
| Deep Eutectic Solvents (DES) | Biodegradable, low toxicity, potential for high reaction rates at ambient temperature. chemistryviews.org |
| Biocatalysts (e.g., Lipases, Etherases) | High selectivity, mild reaction conditions, environmentally benign. |
| Supported Nanoparticle Catalysts | High activity and selectivity, potential for novel reactivity. |
Exploration of Undiscovered Reactivity Patterns and Derivatization Opportunities
The molecular structure of this compound offers multiple sites for chemical modification, opening the door to a vast chemical space of novel derivatives. Future research will undoubtedly focus on exploring the reactivity of the acetyl group, the aromatic ring, and the THP ether moiety.
Derivatization of the acetyl group, for instance, through reactions such as aldol (B89426) condensations, Mannich reactions, or conversion to other functional groups like oximes or hydrazones, could yield a diverse library of new compounds. rasayanjournal.co.innih.gov The aromatic ring is also a prime target for functionalization, with modern cross-coupling reactions offering a powerful toolkit for the introduction of a wide range of substituents.
Moreover, the THP ether itself, while typically employed as a protecting group, could be a source of novel reactivity. rsc.orgrsc.org Research into the selective transformation of the THP ether into other functional groups without deprotection could unveil new synthetic pathways. rsc.org
| Reaction Type | Target Site on this compound | Potential Outcome |
| Aldol Condensation | Acetyl group | Formation of α,β-unsaturated ketones |
| Mannich Reaction | Acetyl group | Introduction of aminomethyl groups nih.gov |
| Suzuki Coupling | Aromatic ring (requires prior halogenation) | Formation of biaryl derivatives |
| Buchwald-Hartwig Amination | Aromatic ring (requires prior halogenation) | Introduction of aryl or alkylamino groups mdpi.com |
| Selective THP ether transformation | Oxan-2-yloxy group | Conversion to other ethers or functional groups rsc.org |
Expansion of Synthetic Utility Across Diverse Chemical Disciplines
The derivatives of this compound hold significant promise for applications in various fields, most notably in medicinal chemistry and materials science. The 4-hydroxyacetophenone scaffold is a known pharmacophore found in a range of biologically active molecules. rsc.org Consequently, derivatives of the title compound could be screened for a wide array of pharmacological activities, including as anti-inflammatory, antimicrobial, or anticancer agents. rasayanjournal.co.inresearchgate.net
In the realm of materials science, the phenolic ether structure could be incorporated into novel polymers or liquid crystals. nih.govnih.gov The synthesis of polymeric antioxidants based on phenolic monomers is an active area of research, and derivatives of this compound could serve as valuable building blocks in this context. nih.gov The potential for this compound and its derivatives to act as intermediates in the synthesis of more complex molecules further underscores their synthetic utility.
Integration with Automated Synthesis and High-Throughput Experimentation
The exploration of the vast chemical space accessible from this compound will be greatly accelerated by the integration of automated synthesis and high-throughput experimentation (HTE). researchgate.net Automated platforms can be employed for the rapid and systematic synthesis of derivative libraries, enabling the exploration of a wide range of reaction conditions and substrates with minimal human intervention. researchgate.net
Following synthesis, HTE techniques can be used to screen these libraries for desired properties, be it biological activity or specific material characteristics. nih.govpharmatutor.org This combination of automated synthesis and HTE will not only increase the efficiency of research but also generate large, high-quality datasets that can be used to train machine learning models. researchgate.net
Application of Artificial Intelligence and Machine Learning in Compound Design and Reaction Optimization
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the way chemical research is conducted, and the study of this compound will be no exception. nih.gov ML models can be trained on existing chemical data to predict the properties of novel derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. nih.govbeilstein-journals.orgbeilstein-journals.org Generative AI algorithms can even be used for the de novo design of new molecules based on the this compound scaffold, tailored for specific applications. frontiersin.orgeurekalert.org
In the context of synthesis, ML can be a powerful tool for reaction optimization. nih.govbeilstein-journals.orgbeilstein-journals.org By analyzing data from a series of experiments, ML algorithms can identify the optimal reaction conditions to maximize yield and minimize byproducts, saving time and resources. The synergy between automated experimentation and ML-driven data analysis will create a closed-loop system for accelerated discovery and optimization. rsc.org
| AI/ML Application | Relevance to this compound |
| Property Prediction | Forecasting the biological activity or material properties of novel derivatives. nih.govbeilstein-journals.org |
| De Novo Drug Design | Generating new molecular structures based on the core scaffold for targeted therapeutic applications. frontiersin.orgeurekalert.org |
| Reaction Optimization | Predicting optimal conditions (catalyst, solvent, temperature) for synthesis and derivatization. beilstein-journals.org |
| Retrosynthesis Planning | Devising novel and efficient synthetic routes to the target molecule and its derivatives. |
Q & A
Q. How can researchers optimize the synthesis of 1-[4-(Oxan-2-yloxy)phenyl]ethanone for reproducibility?
- Methodological Answer : Synthesis optimization involves nucleophilic substitution between 4-hydroxyacetophenone and oxane derivatives (e.g., oxolane or oxepane) under basic conditions. Key parameters include:
- Catalyst Selection : Use potassium carbonate or sodium hydride to deprotonate the phenolic hydroxyl group .
- Solvent System : Anhydrous acetone or DMF improves reaction efficiency by minimizing hydrolysis .
- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
Q. What analytical methods are most reliable for validating the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Confirm the presence of the oxane ring (δ 3.5–4.5 ppm for ether protons) and acetyl group (δ 2.5 ppm) .
- HPLC : Use a C18 column with UV detection at 254 nm to assess purity (retention time ~8–10 min in 70% methanol/water) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]<sup>+</sup> at m/z 220.2 (calculated for C₁₃H₁₆O₃) .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability studies indicate:
- Short-Term : Stable at 4°C in amber vials for 30 days (degradation <2%) .
- Long-Term : Store at -20°C under argon to prevent oxidation of the acetyl group .
- Light Sensitivity : UV-Vis spectra show 10% decomposition after 72 hours under direct UV light .
Advanced Research Questions
Q. What reaction mechanisms explain the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer : The compound’s ether and acetyl groups enable hydrogen bonding with enzyme active sites. For example:
- Cytochrome P450 Inhibition : Molecular docking reveals interactions with heme iron via the oxane oxygen, disrupting substrate binding (IC₅₀ = 12 µM) .
- Kinase Assays : Competitive inhibition observed in ATP-binding pockets (e.g., EGFR kinase, Ki = 8.3 µM) .
- Validation : Use fluorescence polarization assays to quantify binding affinity .
Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer : Yield discrepancies often arise from:
- Moisture Sensitivity : Use Schlenk lines for moisture-sensitive steps (e.g., Grignard reactions) .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of intermediates .
- Byproduct Analysis : LC-MS identifies side-products (e.g., acetyl hydrolysis to carboxylic acids) .
- Statistical Optimization : Apply response surface methodology (RSM) to identify optimal conditions .
Q. What strategies are effective for studying the compound’s photophysical properties in material science applications?
- Methodological Answer :
- UV-Vis Spectroscopy : Measure λmax at 270 nm (π→π* transition of the aromatic system) .
- Fluorescence Quenching : Titrate with metal ions (e.g., Fe³⁺) to assess chelation potential .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict HOMO-LUMO gaps (4.2 eV) for optoelectronic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
